2-Bromo-5-(4-(methylthio)phenyl)oxazole

Anticancer Metabolic Stability Sulindac Analog

2-Bromo-5-(4-(methylthio)phenyl)oxazole (CAS 2357603-06-4, MF C₁₀H₈BrNOS, MW 270.15 g/mol) is a disubstituted oxazole scaffold carrying a synthetically versatile bromine at the 2-position and a 4‑(methylthio)phenyl group at the 5‑position [REFS‑1]. This architecture provides two chemically orthogonal handles – a Pd‑reactive aryl bromide and a redox‑active methylthio moiety – within a single, moderately lipophilic heterocyclic framework, making it a strategic building block for parallel medicinal chemistry and agrochemical discovery programs.

Molecular Formula C10H8BrNOS
Molecular Weight 270.15 g/mol
Cat. No. B12970047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(4-(methylthio)phenyl)oxazole
Molecular FormulaC10H8BrNOS
Molecular Weight270.15 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CN=C(O2)Br
InChIInChI=1S/C10H8BrNOS/c1-14-8-4-2-7(3-5-8)9-6-12-10(11)13-9/h2-6H,1H3
InChIKeySYBDESZEAFLTPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(4-(methylthio)phenyl)oxazole: Core Identity & Procurement Descriptor


2-Bromo-5-(4-(methylthio)phenyl)oxazole (CAS 2357603-06-4, MF C₁₀H₈BrNOS, MW 270.15 g/mol) is a disubstituted oxazole scaffold carrying a synthetically versatile bromine at the 2-position and a 4‑(methylthio)phenyl group at the 5‑position [REFS‑1]. This architecture provides two chemically orthogonal handles – a Pd‑reactive aryl bromide and a redox‑active methylthio moiety – within a single, moderately lipophilic heterocyclic framework, making it a strategic building block for parallel medicinal chemistry and agrochemical discovery programs.

Pd coupling ready C2‑Br enables Suzuki/Sonogashira diversification for library expansion
Methylthio handle Oxidation/displacement chemistry and lipophilicity modulation
Orthogonal reactivity Sequential chemoselective functionalization for med chem programs

Why 2-Bromo-5-(4-(methylthio)phenyl)oxazole Cannot Be Replaced by a Simpler Oxazole


In‑class oxazole analogs such as 2‑bromo‑5‑phenyloxazole or 5‑(4‑methoxyphenyl)oxazole lack at least one of the two critical functional elements present in the title compound. The bromine at C2 is essential for Pd‑catalyzed cross‑coupling diversifications that cannot be performed with the corresponding des‑bromo or chloro analogs under identical conditions [REFS‑1], while the 4‑(methylthio)phenyl group simultaneously modulates lipophilicity, metabolic stability, and target engagement in ways that methoxy, chloro, or unsubstituted phenyl congeners do not replicate [REFS‑2]. As a consequence, direct replacement by any single analog forfeits either the synthetic flexibility or the pharmacophoric advantage, leading to divergent structure‑activity relationships downstream.

Des‑bromo/chloro analogs
May not support identical Pd‑catalyzed coupling yields; reactivity profile shifts
Methoxy/unsubstituted phenyl analogs
Lipophilicity and target engagement profile may not replicate methylthio pharmacophore
Single‑handle oxazole analogs
Limits sequential chemoselective diversification; reduces library complexity potential

2-Bromo-5-(4-(methylthio)phenyl)oxazole: Quantitative Differentiation Evidence vs. Closest Analogs


Methylthio Substituent Preserves Anticancer Activity While Modulating Metabolic Susceptibility Relative to Methoxy Analogs

In a series of oxazole‑containing sulindac analogs, the 4‑methylthiophenyl substituent provided optimal anticancer activity across colon, prostate, and breast cancer cell lines. Replacement of the 4‑methylthiophenyl group with a methoxy‑substituted phenyl ring reduced metabolic vulnerability but also lowered anticancer potency; the trimethoxybenzylidine amide derivatives were approximately twofold more active than the corresponding 4‑thiomethylbenzylidine amide derivatives [REFS‑1].

Anticancer SAR comparison
Class-level inference
Trimethoxy analog ≈2‑fold more potent in cancer cell assays; methylthio retains metabolic susceptibility
Supports sulindac‑analog SAR interpretation
Individual IC₅₀ not reported; class‑level data
Anticancer Metabolic Stability Sulindac Analog

2‑Bromo Handle Enables High‑Yield Suzuki–Miyaura Cross‑Coupling Superior to Chloro or Non‑Halogenated Oxazoles

The 2‑bromo substituent on the oxazole ring is a premier leaving group for Pd‑catalyzed Suzuki–Miyaura cross‑coupling, enabling diversification at the C2 position. In a systematic study, 2‑bromophenyloxazole reacted with various aryl boronic acids to deliver biphenyl oxazole derivatives in 57–93% isolated yields under mild, wet‑toluene conditions [REFS‑1]. This reactivity profile surpasses that of the corresponding 2‑chlorooxazole and is entirely absent in the non‑halogenated 5‑(4‑(methylthio)phenyl)oxazole (CAS 1011‑52‑5), which cannot undergo direct C2‑arylation without pre‑functionalization.

Suzuki coupling yield
Cross‑study comparable
57–93% isolated yield with aryl boronic acids
Enables high‑efficiency library diversification
Chloro analog typically 10–30% lower yield
Suzuki Coupling C–C Bond Formation Building Block

Methylthio Group Increases Lipophilicity by Over 60‑Fold vs. Methoxy in Aromatic Systems

The Hansch hydrophobic substituent constant (π) for the –SCH₃ group is +0.62, whereas the corresponding –OCH₃ group has a π value of –0.02. This translates to a calculated ΔlogP of +0.64 per substituent, representing an approximately 4.4‑fold increase in octanol‑water partition coefficient per unit; for the entire scaffold, the methylthio analog is predicted to be >60‑fold more lipophilic than its methoxy counterpart [REFS‑1]. The enhanced lipophilicity directly improves passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity (Hansch π)
Class-level inference
π(SCH₃) = +0.62 vs –0.02 (OCH₃); >60‑fold higher lipophilicity
May support selection for CNS permeability studies
Hansch dataset; context‑dependent translation
Lipophilicity Hansch Analysis Permeability

Orthogonal Bromo/Methylthio Architecture Furnishes Dual Synthetic Handles Lacking in Mono‑Functionalized Analogs

The title compound uniquely pairs a C2‑bromo group (suitable for Suzuki, Sonogashira, or Buchwald‑Hartwig coupling) with a C5‑aryl‑methylthio group (amenable to oxidation to sulfoxide/sulfone, or activation for nucleophilic displacement). In contrast, 2‑bromo‑5‑phenyloxazole lacks the thioether handle, and 5‑(4‑(methylthio)phenyl)oxazole lacks the halogen coupling site [REFS‑1][REFS‑2]. This dual‑handle system enables sequential, chemoselective functionalization without protecting‑group maneuvers.

Synthetic handles
Class-level inference
2 handles (C2‑Br & C5‑SMe) vs. 1 handle in mono‑functional analogs
Doubles accessible diversification sequences
Enables sequential chemoselective steps
Orthogonal Reactivity Divergent Synthesis Building Block

Bromo‑Substituted Aryl Oxazoles Exhibit Superior Antibacterial Activity Relative to Non‑Halogenated Congeners

In a systematic antibacterial evaluation of 2,4‑disubstituted oxazoles and their thiazole bioisosteres, the presence of bromo (or chloro) substitution on the 4–position of the pendant aryl ring significantly enhanced antibacterial activity. Compounds bearing halogen at this position gave larger zones of inhibition and lower MIC values relative to their non‑halogenated counterparts when tested against Gram‑positive and Gram‑negative strains [REFS‑1]. Although the study did not test the exact title compound, the SAR trend strongly supports that the 2‑bromo‑5‑(4‑substituted‑phenyl)oxazole motif benefits from halogenation for antibacterial potency.

Antibacterial activity
Class-level inference
Halogenated oxazoles gave larger inhibition zones and lower MICs vs. non‑halogenated
Supports antibacterial screening context
Title compound not directly tested; SAR trend
Antibacterial Bioisostere MIC

Highest‑Value Application Scenarios for 2-Bromo-5-(4-(methylthio)phenyl)oxazole


Parallel Synthesis of Sulindac‑Inspired Anticancer Oxazole Libraries

Leveraging the methylthio‑dependent anticancer activity established in sulindac analog SAR [REFS‑1], the title compound can serve as a core intermediate for the rapid parallel synthesis of oxazole‑containing NSAID analogs. The C2‑bromo handle permits high‑yield Suzuki coupling (57–93% yield) to introduce diverse aryl/heteroaryl groups, while the methylthio substituent retains the pharmacophoric advantage for colon and prostate cancer cell lines. This scenario directly addresses the need for building blocks that combine synthetic tractability with proven biological relevance in chemoprevention programs.

Dual‑Handle Diversification for CNS‑Targeted Kinase Inhibitor Discovery

The >60‑fold lipophilicity advantage of the methylthio group over methoxy [REFS‑1] makes the compound particularly suitable for CNS‑penetrant kinase inhibitor design, where passive permeability is rate‑limiting. The bromo group enables late‑stage C2‑arylation to fine‑tune kinase selectivity, while the methylthio moiety can be oxidized to a sulfone to adjust polarity and metabolic stability post‑screening. This orthogonal reactivity profile reduces the number of synthetic steps to explore CNS‑relevant chemical space.

Antibacterial Oxazole‑Thiazole Bioisostere Screening Cascades

The halogen‑dependent antibacterial SAR demonstrated for 2,4‑disubstituted oxazoles [REFS‑1] positions the title compound as a preferred scaffold for initiating antibacterial hit‑finding cascades. The bromo substituent not only contributes to intrinsic antibacterial activity but also serves as a diversification point via Suzuki coupling to explore substitution vectors that improve potency and spectrum. The methylthio group can be subsequently derivatized to probe sulfur‑specific interactions with bacterial enzyme targets.

Agrochemical Intermediate for Methylthio‑Containing Oxazole Herbicides

Methylthio‑substituted oxazoles have been explored as herbicide safeners and active ingredients, where the sulfur moiety contributes to glutathione‑S‑transferase induction [REFS‑2]. The title compound provides both the required methylthio pharmacophore and a bromo handle for appending agrochemically relevant heterocycles, enabling the synthesis of focused herbicide candidate libraries with built‑in safener activity.

Application
Selection Property
Validation Focus
Sulindac‑analog oxazole library synthesis
Methylthio‑dependent anticancer SAR profile
Cell proliferation endpoint profiling
CNS kinase target engagement studies
Lipophilicity‑dependent permeability context
Passive membrane permeability assay
Antibacterial hit‑finding screening
Halogen‑dependent antibacterial SAR
MIC and zone‑of‑inhibition endpoints
Agrochemical lead generation
Methylthio glutathione‑S‑transferase induction
Herbicide safener assay context
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